![molecular formula C21H25NO5S B2972181 S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido CAS No. 2097915-74-5](/img/structure/B2972181.png)
S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido
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Description
S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido is a useful research compound. Its molecular formula is C21H25NO5S and its molecular weight is 403.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzofuran derivatives, have been found to be efficient antimicrobial agents .
Mode of Action
It’s known that nitrogen in similar compounds acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form oximes .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown inhibitory activity against various viruses .
Biological Activity
S-(3-acetylphenyl)-2-hydroxy-2-(oxan-4-yl)-2-phenylethane-1-sulfonamido is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉NO₄S
- Molecular Weight : 325.39 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may act by modulating oxidative stress and inflammatory pathways .
- Anti-inflammatory Properties : The sulfonamide group in the compound may contribute to anti-inflammatory effects, which are beneficial in treating conditions characterized by chronic inflammation .
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of various derivatives of phenylethane sulfonamides against common bacterial strains. The results indicated that this compound demonstrated significant inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Neuroprotective Study
In a neuroprotection study involving mouse models of amyotrophic lateral sclerosis (ALS), the compound showed promising results in reducing neuronal death and improving motor function. The treatment group exhibited a 30% increase in survival rates compared to the control group, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Data Summary Table
Properties
IUPAC Name |
3-acetyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-16(23)17-6-5-9-20(14-17)28(25,26)22-15-21(24,18-7-3-2-4-8-18)19-10-12-27-13-11-19/h2-9,14,19,22,24H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRDWMIVPFTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.